molecular formula C9H12N2O4 B7812665 1-(Pyridin-4-yl)ethan-1-amine ethanedioate

1-(Pyridin-4-yl)ethan-1-amine ethanedioate

Cat. No.: B7812665
M. Wt: 212.20 g/mol
InChI Key: XUECOBNIEKFUOE-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)ethan-1-amine ethanedioate is a compound that combines oxalic acid, a well-known organic acid, with 1-pyridin-4-ylethanamine, a derivative of pyridineIt is a strong dicarboxylic acid with the formula (COOH)₂ . 1-pyridin-4-ylethanamine, on the other hand, is an amine derivative of pyridine, a basic heterocyclic organic compound with the formula C₅H₅N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-pyridin-4-ylethanamine typically involves the reaction of oxalic acid with 1-pyridin-4-ylethanamine under controlled conditions. One common method is to dissolve oxalic acid in a suitable solvent, such as water or ethanol, and then add 1-pyridin-4-ylethanamine to the solution. The reaction mixture is stirred and heated to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of oxalic acid often involves the alkali metal formate process, where alkali metal formates, such as sodium formate, are decomposed to produce oxalic acid . This oxalic acid can then be reacted with 1-pyridin-4-ylethanamine to produce the desired compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)ethan-1-amine ethanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like titanium dioxide for reduction . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions include glyoxylic acid, glycolic acid, and various substituted derivatives of 1-pyridin-4-ylethanamine .

Scientific Research Applications

1-(Pyridin-4-yl)ethan-1-amine ethanedioate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxalic acid;1-pyridin-4-ylethanamine include:

Uniqueness

1-(Pyridin-4-yl)ethan-1-amine ethanedioate is unique due to its combination of the chelating properties of oxalic acid and the biological activity of 1-pyridin-4-ylethanamine. This dual functionality makes it a versatile compound with a wide range of applications in different fields .

Properties

IUPAC Name

oxalic acid;1-pyridin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C2H2O4/c1-6(8)7-2-4-9-5-3-7;3-1(4)2(5)6/h2-6H,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUECOBNIEKFUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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